molecular formula C20H15N3O2S B2865597 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034463-72-2

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2865597
CAS No.: 2034463-72-2
M. Wt: 361.42
InChI Key: DEGYGXLEJDBSQG-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-3-yl)benzamide is a heterocyclic benzamide derivative characterized by a pyrazine core substituted with a furan-2-yl group and a benzamide moiety bearing a thiophen-3-yl substituent. Its structure combines aromatic and heteroaromatic elements, which are common in bioactive compounds targeting enzymes or receptors. The furan and thiophen groups enhance π-π stacking and hydrophobic interactions, while the pyrazine ring may contribute to hydrogen bonding or metal coordination.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-20(15-5-3-14(4-6-15)16-7-11-26-13-16)23-12-17-19(22-9-8-21-17)18-2-1-10-25-18/h1-11,13H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGYGXLEJDBSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzamide derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:

Compound Core Structure Key Substituents Biological Activity Melting Point (°C) Yield (%) Reference
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-3-yl)benzamide (Target) Pyrazine + benzamide Furan-2-yl (pyrazine), thiophen-3-yl (benzamide) Not explicitly reported; inferred antifungal/anticancer potential from analogs N/A N/A
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide HCl (5b) Benzamide + cyclopropylamine Thiophen-3-yl (benzamide), aminocyclopropyl Anti-LSD1 activity (IC₅₀ ~0.5 μM) 198–200 72
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Benzamide + oxadiazole Furan-2-yl (oxadiazole), sulfamoyl Antifungal (C. albicans inhibition; MIC₉₀ = 32 μg/mL) N/A N/A
4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (9b) Benzamide + diazepane Thiophen-3-yl (benzamide), trifluoromethylphenyl (diazepane) D3 receptor ligand (binding affinity Ki = 12 nM) N/A 56
N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine Triazine Methoxypropyl, methylthio Herbicide (methoprotryne) N/A N/A

Key Observations:

Anti-LSD1 Activity: Compound 5b () shares the thiophen-3-ylbenzamide motif with the target compound but replaces the pyrazine-furan group with an aminocyclopropylamine. This structural difference correlates with its potent anti-LSD1 activity (IC₅₀ ~0.5 μM), suggesting that the pyrazine-furan unit in the target may alter target specificity or potency .

Antifungal Activity : LMM11 () incorporates a furan-2-yl-oxadiazole group linked to a sulfamoylbenzamide. While the target lacks the sulfamoyl moiety, its furan-pyrazine system could similarly disrupt fungal thioredoxin reductase, as seen in LMM11’s mechanism .

Receptor Binding: Compound 9b () demonstrates that thiophen-3-ylbenzamide derivatives with flexible alkyl-diazepane chains exhibit high D3 receptor affinity.

Physicochemical Properties : The absence of a cyclopropyl or diazepane group in the target compound may improve solubility compared to 5b or 9b , as these bulky substituents often increase hydrophobicity.

Research Findings and Implications

Computational Insights

Density functional theory (DFT) studies () suggest that exact exchange terms in DFT functionals improve thermochemical accuracy for heterocyclic systems. Applying these methods could optimize the target’s electronic properties for enhanced bioactivity .

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